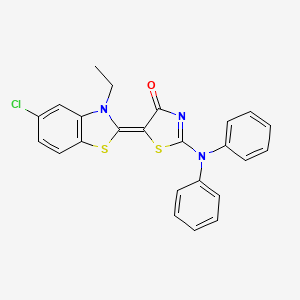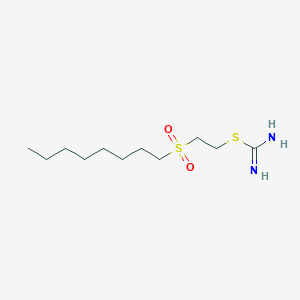![molecular formula C23H25N3O8S B11515366 4-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl][2-(4-sulfamoylphenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B11515366.png)
4-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl][2-(4-sulfamoylphenyl)ethyl]amino}-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL][2-(4-SULFAMOYLPHENYL)ETHYL]CARBAMOYL}PROPANOIC ACID is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a dioxopyrrolidinyl group, and a sulfamoylphenyl group
Preparation Methods
The synthesis of 3-{[1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL][2-(4-SULFAMOYLPHENYL)ETHYL]CARBAMOYL}PROPANOIC ACID can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylpropionic acid with appropriate reagents to introduce the dioxopyrrolidinyl and sulfamoylphenyl groups . Industrial production methods typically involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The dioxopyrrolidinyl group can be reduced under specific conditions to yield different products.
Substitution: The sulfamoylphenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-{[1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL][2-(4-SULFAMOYLPHENYL)ETHYL]CARBAMOYL}PROPANOIC ACID has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the dioxopyrrolidinyl and sulfamoylphenyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds include:
3-(4-Methoxyphenyl)propionic acid: Shares the methoxyphenyl group but lacks the dioxopyrrolidinyl and sulfamoylphenyl groups.
4-Methoxyphenylacetic acid: Similar structure but different functional groups.
N-(4-Methoxyphenyl)-2,5-dioxopyrrolidine-3-carboxamide: Contains the dioxopyrrolidinyl group but different overall structure.
The uniqueness of 3-{[1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL][2-(4-SULFAMOYLPHENYL)ETHYL]CARBAMOYL}PROPANOIC ACID lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H25N3O8S |
|---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
4-[[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-[2-(4-sulfamoylphenyl)ethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C23H25N3O8S/c1-34-17-6-4-16(5-7-17)26-21(28)14-19(23(26)31)25(20(27)10-11-22(29)30)13-12-15-2-8-18(9-3-15)35(24,32)33/h2-9,19H,10-14H2,1H3,(H,29,30)(H2,24,32,33) |
InChI Key |
MMASLVONKHPXEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CCC3=CC=C(C=C3)S(=O)(=O)N)C(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(Z)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B11515283.png)
![1-(3-chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B11515291.png)
![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11515292.png)
![(5E)-2-anilino-5-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11515299.png)
![1-[3-(Benzyloxy)phenyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11515312.png)
![6,7-dimorpholino-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B11515317.png)

![7-hydroxy-6-[3-(trimethylsilyl)propyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11515331.png)

![Guanidine, 1-[5-nitro-2-(1-piperidyl)benzylideno]amino--](/img/structure/B11515342.png)
![4,6-bis[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B11515349.png)
![1-{4-[Chloro(difluoro)methoxy]phenyl}-3-{[2-(4-methoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B11515350.png)
![2,2'-sulfanediylbis[N-(4-amino-1,2,5-oxadiazol-3-yl)acetamide]](/img/structure/B11515358.png)
![4-[2-Amino-3-cyano-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide](/img/structure/B11515360.png)
